molecular formula C22H21N3O4S B13774202 2-(p-(9-Acridinylamino)phenyl)acetamide methanesulfonate CAS No. 64895-19-8

2-(p-(9-Acridinylamino)phenyl)acetamide methanesulfonate

Cat. No.: B13774202
CAS No.: 64895-19-8
M. Wt: 423.5 g/mol
InChI Key: NNRJFNQGONYHQR-UHFFFAOYSA-N
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Description

2-(p-(9-Acridinylamino)phenyl)acetamide methanesulfonate is a chemical compound with the molecular formula C21H17N3O. It is known for its unique structure, which includes an acridine moiety linked to a phenylacetamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(p-(9-Acridinylamino)phenyl)acetamide methanesulfonate typically involves the reaction of 9-aminoacridine with p-nitrophenylacetic acid, followed by reduction and subsequent sulfonation. The reaction conditions often include the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst, and sulfonation is achieved using methanesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-(p-(9-Acridinylamino)phenyl)acetamide methanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield acridine derivatives, while reduction can produce amine-functionalized compounds .

Scientific Research Applications

2-(p-(9-Acridinylamino)phenyl)acetamide methanesulfonate has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential as a DNA intercalator, which can affect DNA replication and transcription.

    Medicine: Investigated for its potential anticancer properties due to its ability to intercalate into DNA and disrupt cellular processes.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 2-(p-(9-Acridinylamino)phenyl)acetamide methanesulfonate involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA by preventing the binding of essential proteins involved in replication and transcription. The compound targets the DNA double helix, inserting itself between base pairs and causing structural changes that inhibit cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(p-(9-Acridinylamino)phenyl)acetamide methanesulfonate is unique due to its specific structure, which combines the acridine moiety with a phenylacetamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in scientific research .

Properties

CAS No.

64895-19-8

Molecular Formula

C22H21N3O4S

Molecular Weight

423.5 g/mol

IUPAC Name

acridin-9-yl-[4-(2-amino-2-oxoethyl)phenyl]azanium;methanesulfonate

InChI

InChI=1S/C21H17N3O.CH4O3S/c22-20(25)13-14-9-11-15(12-10-14)23-21-16-5-1-3-7-18(16)24-19-8-4-2-6-17(19)21;1-5(2,3)4/h1-12H,13H2,(H2,22,25)(H,23,24);1H3,(H,2,3,4)

InChI Key

NNRJFNQGONYHQR-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)[O-].C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)[NH2+]C4=CC=C(C=C4)CC(=O)N

Origin of Product

United States

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